6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis.
Industry: Used in the development of agrochemicals, particularly as a fungicide.
Mechanism of Action
The mechanism of action of 6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of cellular processes such as DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-fluorophenyl)pyrimidin-4(3H)-one
- 6-methyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one
- 6-ethyl-2-(4-fluorophenyl)pyrimidin-4(3H)-one
Uniqueness
6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one is unique due to the presence of both the ethyl group and the fluorine atom, which contribute to its distinct chemical properties and biological activity. The ethyl group enhances its lipophilicity, while the fluorine atom increases its metabolic stability and binding affinity to target enzymes .
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-ethyl-2-(3-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11FN2O/c1-2-10-7-11(16)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
KMDGLXPKPHMVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.